4-bromo-3-fluoro-N,N-dimethylbenzamide
Description
BenchChem offers high-quality 4-bromo-3-fluoro-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-fluoro-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSHZRBCVHCKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-3-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula and a molecular weight of 246.08 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula :
- CAS Number : 893420-59-2
- Molecular Weight : 246.08 g/mol
- Structural Characteristics : The compound features a bromine atom at the para position and a fluorine atom at the meta position relative to the amide group, which influences its reactivity and biological interactions.
4-Bromo-3-fluoro-N,N-dimethylbenzamide acts primarily through interactions with various biological targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Interaction : It has been noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of other compounds.
- Receptor Binding : The compound may bind to specific receptor proteins, affecting signal transduction pathways that regulate cellular responses.
Cellular Effects
The biological effects of 4-bromo-3-fluoro-N,N-dimethylbenzamide are diverse and depend on the concentration and type of cells exposed:
- Gene Expression Modulation : It can alter the activity of transcription factors, leading to changes in gene expression that affect cellular metabolism, apoptosis, proliferation, and differentiation.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through modulation of pathways such as PI3K/AKT, which are often dysregulated in cancer .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-fluoro-N,N-dimethylbenzamide | Bromine and fluorine substitutions | Potential anticancer activity |
| 4-Bromo-N,N-dimethylbenzamide | Bromine at para position | Known for moderate biological activity |
| 3-Fluoro-N,N-dimethylbenzamide | Fluorine at meta position | Exhibits significant biological effects |
Study on Anticancer Properties
In a recent study focusing on novel amide derivatives, 4-bromo-3-fluoro-N,N-dimethylbenzamide was evaluated for its potential anticancer effects. The study utilized cell lines representative of various cancers to assess cytotoxicity and mechanism of action. Results indicated that this compound could inhibit cell proliferation through apoptosis induction via mitochondrial pathways .
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that compounds similar to 4-bromo-3-fluoro-N,N-dimethylbenzamide exhibit favorable absorption and distribution characteristics due to their lipophilicity imparted by fluorine substitution. This property is essential for enhancing bioavailability in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
